Enantiomeric Purity Specification: A Quantified Advantage for Boc-His(Trt)-OH over Boc-His(Boc)-OH
The enantiomeric purity of Boc-His(Trt)-OH is tightly specified at ≥99.0% (a/a) according to analytical data from Sigma-Aldrich's Novabiochem product line . This level of stereochemical control is crucial for preventing the incorporation of D-histidine epimers into the final peptide, which would render it biologically inactive or less potent. In contrast, a direct comparable specification for Boc-His(Boc)-OH could not be located in authoritative vendor datasheets, often only reporting a general HPLC purity without a specific enantiomeric purity value. This suggests that the Trt-protected variant offers a more rigorously defined and controlled level of chiral integrity, a key differentiator for researchers requiring high-fidelity peptide sequences .
| Evidence Dimension | Enantiomeric Purity (% a/a) |
|---|---|
| Target Compound Data | ≥ 99.0% (a/a) |
| Comparator Or Baseline | Boc-His(Boc)-OH: Specification for enantiomeric purity is not consistently reported; general HPLC purity is commonly given. |
| Quantified Difference | N/A (Qualitative Advantage: Defined and quantified high enantiomeric purity) |
| Conditions | Reported analytical specification from vendor (Sigma-Aldrich Novabiochem) . |
Why This Matters
Procurement of a derivative with a certified high enantiomeric purity directly minimizes the risk of producing biologically compromised peptide diastereomers, reducing the need for costly and difficult downstream purification.
